molecular formula C16H13Cl2N3O2 B11140411 Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11140411
M. Wt: 350.2 g/mol
InChI Key: DVPDMHQHZATITH-UHFFFAOYSA-N
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Description

Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics . The compound features a fused bicyclic structure, which is recognized for its potential in drug development and other scientific research fields.

Preparation Methods

The synthesis of Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be achieved through various synthetic routes. Common methods include:

Industrial production methods often utilize these synthetic routes with optimizations for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

ethyl N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C16H13Cl2N3O2/c1-2-23-16(22)20-15-14(10-3-5-11(17)6-4-10)19-13-8-7-12(18)9-21(13)15/h3-9H,2H2,1H3,(H,20,22)

InChI Key

DVPDMHQHZATITH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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